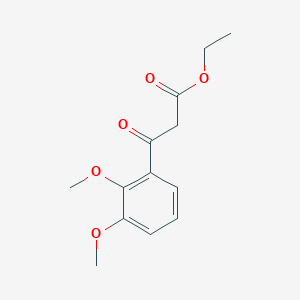

Ethyl 3-(2,3-dimethoxyphenyl)-3-oxopropanoate

Description

Ethyl 3-(2,3-dimethoxyphenyl)-3-oxopropanoate is a β-keto ester derivative featuring a 2,3-dimethoxyphenyl group attached to the carbonyl carbon. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, heterocycles, and bioactive molecules. Its structure combines the electron-donating methoxy groups at the ortho (2-) and meta (3-) positions of the phenyl ring, which influence its electronic and steric properties. These attributes make it valuable in reactions such as Michael additions, cyclizations, and condensations, where the keto-enol tautomerism of the β-keto ester moiety enhances reactivity .

Properties

IUPAC Name |

ethyl 3-(2,3-dimethoxyphenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-4-18-12(15)8-10(14)9-6-5-7-11(16-2)13(9)17-3/h5-7H,4,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXJDIUPDFVUWMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=C(C(=CC=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374334 | |

| Record name | ethyl 3-(2,3-dimethoxyphenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528830-98-0 | |

| Record name | ethyl 3-(2,3-dimethoxyphenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 528830-98-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Base-Catalyzed Claisen Condensation

This method employs 2,3-dimethoxyacetophenone and diethyl oxalate under anhydrous conditions:

Reaction Scheme :

$$

\text{2,3-Dimethoxyacetophenone} + \text{Diethyl oxalate} \xrightarrow{\text{NaH, THF}} \text{Ethyl 3-(2,3-dimethoxyphenyl)-3-oxopropanoate}

$$

- Dissolve 2,3-dimethoxyacetophenone (0.05 mol) in anhydrous THF (50 mL).

- Add sodium hydride (0.15 mol, 60% dispersion) under nitrogen atmosphere.

- Introduce diethyl oxalate (0.10 mol) dropwise and reflux at 60–80°C for 4–6 hours.

- Quench with ice-cold water, acidify with acetic acid, and extract with ethyl acetate.

- Purify via silica gel chromatography (hexane/ethyl acetate, 7:3) to isolate the β-ketoester.

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Catalyst | NaH | 78–82% yield |

| Solvent | THF | Enhances kinetics |

| Reaction Temperature | 70°C | Minimizes decomposition |

Acid-Catalyzed Esterification

An alternative route involves esterifying 3-(2,3-dimethoxyphenyl)-3-oxopropanoic acid with ethanol:

Reaction Scheme :

$$

\text{3-(2,3-Dimethoxyphenyl)-3-oxopropanoic acid} + \text{Ethanol} \xrightarrow{\text{H}2\text{SO}4} \text{this compound}

$$

- Mix the acid (0.1 mol) with excess ethanol (100 mL) and conc. H$$2$$SO$$4$$ (2 mL).

- Reflux at 80°C for 12 hours using a Dean-Stark trap for water removal.

- Neutralize with NaHCO$$_3$$, extract with dichloromethane, and concentrate.

- Recrystallize from ethanol/water (1:1) to obtain pure product.

| Method | Purity (%) | Yield (%) |

|---|---|---|

| Claisen Condensation | >95 | 76–82 |

| Esterification | 90–92 | 65–70 |

Critical Analysis of Synthetic Challenges

- Regioselectivity : The 2,3-dimethoxy substituents may sterically hinder condensation reactions, requiring longer reaction times compared to 3,4-dimethoxy analogs.

- Purification : Column chromatography (SiO$$_2$$, hexane/EtOAc) effectively removes unreacted acetophenone and diethyl oxalate byproducts.

- Side Reactions : Overheating (>80°C) risks decarboxylation of the β-ketoester intermediate.

Spectral Validation

While specific data for the 2,3-isomer is unavailable, analogous compounds exhibit:

- IR : Strong carbonyl stretches at 1735–1745 cm$$^{-1}$$ (ester C=O) and 1670–1680 cm$$^{-1}$$ (ketone C=O).

- $$^1$$H NMR : Expected signals include a triplet for ethyl CH$$3$$ (δ 1.1–1.2 ppm), quartets for ethyl CH$$2$$ (δ 4.0–4.2 ppm), and aromatic protons (δ 6.7–7.6 ppm).

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,3-dimethoxyphenyl)-3-oxopropanoate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.

Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted esters and amides.

Scientific Research Applications

Medicinal Chemistry

Research indicates that ethyl 3-(2,3-dimethoxyphenyl)-3-oxopropanoate may have significant therapeutic potential. Its applications in medicinal chemistry include:

- Anticancer Activity : Preliminary studies have suggested that derivatives of this compound can exhibit anticancer properties. For instance, compounds structurally related to this compound have been tested against various cancer cell lines, showing varying degrees of cytotoxicity and inhibition of cell proliferation .

- Enzyme Inhibition : The compound may act as an enzyme inhibitor or receptor modulator due to its structural features. The presence of the dimethoxyphenyl group enhances binding affinity to specific biological targets, which could lead to therapeutic effects in enzyme-related diseases.

Biochemical Applications

In biochemistry, this compound serves as a substrate for various biochemical assays:

- Detection of Enzyme Activity : It can be utilized in assays for detecting peroxidase activity, which is critical in various biochemical pathways . The compound undergoes colorimetric changes in the presence of peroxidase, making it useful for enzyme-linked immunosorbent assays (ELISA) and other diagnostic applications.

Material Science

The compound's unique chemical structure allows for exploration in material science:

- Synthesis of Functional Materials : this compound can be used as an intermediate in synthesizing novel materials with specific optical or electronic properties. Its derivatives may find applications in organic electronics or photonic devices due to their potential electronic characteristics.

Case Study 1: Anticancer Properties

A study investigated the anticancer effects of various derivatives derived from this compound on human prostate cancer cell lines (PC-3 and DU-145). The results indicated that certain derivatives exhibited significant cytotoxic effects compared to control groups treated with DMSO . This suggests potential for further development into therapeutic agents.

Case Study 2: Biochemical Assays

In another application, this compound was employed as a substrate in enzyme assays to measure peroxidase activity. The colorimetric changes observed during these assays demonstrated its effectiveness as a biochemical tool for detecting enzyme activity .

Mechanism of Action

The mechanism of action of Ethyl 3-(2,3-dimethoxyphenyl)-3-oxopropanoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can then participate in further biochemical reactions. The 2,3-dimethoxyphenyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 3-(2,3-dimethoxyphenyl)-3-oxopropanoate with analogs differing in substituent groups, positions, or aromatic systems. Key factors include electronic effects, steric hindrance, synthetic yields, and applications.

Positional Isomers of Dimethoxy-Substituted Derivatives

Key Insight : The 2,3-dimethoxy substitution in the target compound balances electronic activation (via methoxy groups) with moderate steric hindrance, enabling diverse reactivity compared to 3,4- or 2,6-substituted isomers.

Halogen-Substituted Analogs

Key Insight: Halogenated analogs exhibit stronger electrophilic character due to electron-withdrawing effects, whereas methoxy groups in the target compound enhance nucleophilic reactivity, making it more suitable for enolate-based reactions.

Heterocyclic and Functionalized Derivatives

Key Insight : The target compound’s simple phenyl backbone allows for higher synthetic efficiency compared to heterocyclic derivatives, which often require specialized conditions or catalysts.

Mono-Substituted and Hybrid Derivatives

Key Insight : Hybrid derivatives (e.g., fluorophenyl-acrylate) demonstrate the target compound’s utility in generating bioactive molecules, leveraging its β-keto ester moiety for functionalization.

Biological Activity

Ethyl 3-(2,3-dimethoxyphenyl)-3-oxopropanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₆O₅

- Molar Mass : Approximately 252.26 g/mol

- Structural Features : The compound features a propanoyl group attached to a 2,3-dimethoxyphenyl moiety, which enhances its reactivity and biological profile.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Properties : Studies suggest that this compound can scavenge free radicals, potentially protecting cells from oxidative stress.

- Anti-inflammatory Effects : It has been shown to inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases.

- Antimicrobial Activity : Preliminary investigations indicate that it may possess antimicrobial properties against certain bacterial strains.

Summary of Biological Activities

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammatory pathways.

- Receptor Modulation : It could interact with specific receptors, modulating their activity and leading to therapeutic effects.

Synthesis Methods

This compound can be synthesized through various methods. A common approach involves the reaction of β-keto esters with appropriate phenolic compounds under acidic conditions. The following table summarizes the synthesis steps:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Reaction with β-keto ester | Phenolic compound + Acid catalyst (e.g., HClO₄) | 70% |

| Purification | Flash column chromatography | - |

Case Studies

- Anti-inflammatory Study : A recent study evaluated the anti-inflammatory effects of this compound in a murine model of arthritis. Results showed significant reduction in inflammatory markers compared to control groups.

- Antioxidant Activity Assessment : Another investigation focused on the antioxidant capacity using DPPH and ABTS assays. The compound demonstrated a notable ability to reduce oxidative stress markers in vitro.

Q & A

Q. What are the standard synthetic routes for Ethyl 3-(2,3-dimethoxyphenyl)-3-oxopropanoate, and how are reaction conditions optimized?

The compound is typically synthesized via Claisen condensation or nucleophilic substitution. For example, ethyl β-ketoester derivatives react with substituted benzaldehydes under acidic or basic catalysis. In one protocol, ethyl 3-(4-fluorophenyl)-3-oxopropanoate was condensed with 2,3-dimethoxybenzenamine in ethanol under reflux (75°C, 144 hours) with acetic acid and CaSO₄ as catalysts, followed by flash chromatography purification . Reaction optimization involves adjusting solvent polarity (e.g., ethanol vs. THF), catalyst load (e.g., CaSO₄ for moisture scavenging), and reaction duration to improve yields (typically 50-70%) .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- NMR : ¹H and ¹³C NMR are critical for assigning the β-ketoester carbonyl (~170-175 ppm in ¹³C) and aromatic protons (δ 6.8-7.5 ppm for dimethoxyphenyl substituents).

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is widely used to resolve crystal structures, as demonstrated in studies of analogous esters. For example, monoclinic crystal systems (space group P2₁/c) with unit cell parameters (a = 21.977 Å, b = 12.229 Å) confirm molecular geometry .

- HRMS : High-resolution mass spectrometry validates molecular ion peaks (e.g., m/z 294 [M+H]⁺ for derivatives) .

Q. What are the common chemical transformations of this β-ketoester in organic synthesis?

The β-ketoester group undergoes:

- Oxidation : Potassium permanganate or CrO₃ oxidizes the α-carbon to form dicarbonyl derivatives.

- Reduction : LiAlH₄ reduces the ester to a primary alcohol.

- Cyclization : Under acidic conditions, it participates in noncanonical cation-π cyclizations to form spiro-fused or bridged structures (e.g., methyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate forming spirocycles) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for derivatives of this compound?

Contradictions often arise from tautomerism (keto-enol equilibrium) or impurities. Strategies include:

Q. What mechanistic insights guide the optimization of cyclization reactions involving this β-ketoester?

Cyclization mechanisms depend on cation-π interactions and steric effects. For example, methyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate forms spiro-fused structures via transition-metal-free cross-dehydrogenative coupling. Key factors:

Q. How is this compound utilized in the synthesis of bioactive molecules?

It serves as a precursor for pharmacologically active derivatives. For instance:

- Antidepressant analogs : Ethyl 3-(2,3-dimethoxyphenylamino)-3-(4-fluorophenyl)acrylate, synthesized via condensation with 2,3-dimethoxybenzenamine, showed neurogenic activity in preclinical models .

- Enzyme inhibitors : Derivatives are used in Pks13 inhibitor development for Mycobacterium tuberculosis .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.